molecular formula C14H14O2 B596341 4-Propyl-1-naphthoic acid CAS No. 107777-22-0

4-Propyl-1-naphthoic acid

Cat. No. B596341
M. Wt: 214.264
InChI Key: JCRVNKIHIKWKKC-UHFFFAOYSA-N
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Description

4-Propyl-1-naphthoic acid (PNA) is a chemical compound that belongs to the family of naphthalene carboxylic acids. It is an organic compound with the molecular formula C14H14O2 .


Synthesis Analysis

The synthesis of 4-Propyl-1-naphthoic acid or its derivatives involves a process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives . The process involves the use of novel compounds and the product can be used for the preparation of Afoxolaner .


Molecular Structure Analysis

The 4-Propyl-1-naphthoic acid molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds . Substituents affect the conductivity of molecular electronic and photoresponsive switches, light harvesting dye-sensitized solar cells, and organic electroluminescent devices .


Physical And Chemical Properties Analysis

4-Propyl-1-naphthoic acid has a molecular weight of 214.26 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

  • Aryl Hydrocarbon Receptor Activity : 1,4-Dihydroxy-2-naphthoic acid, a bacterial-derived metabolite, binds to the aryl hydrocarbon receptor (AhR) and shows anti-inflammatory activity in the gut. It was found to be the most potent compound among hydroxyl/carboxy naphthalene derivatives, inducing responses similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in cell studies (Cheng et al., 2017).

  • Photoluminescent Properties : Studies on hybrids containing europium(III) complexes covalently bonded to inorganic Si-O networks/organic polymers modified with 1-(2-naphthoyl)-3,3,3-trifluoroacetonate (NTA) showed enhanced photoluminescent properties. These hybrids exhibited uniform microstructure, efficient energy transfer, and characteristic emission of europium ions under UV irradiation (Qiao & Yan, 2008).

  • Photochemical Reactivity : The photo-Fries rearrangement of aromatic esters in polymeric media was investigated. Phenyl and 4-methylphenyl esters of 1-naphthoic acid showed high yields of hydroxyketone upon UV irradiation, indicating their potential in photoreactive applications (Höfler et al., 2008).

  • Microextraction Method : A novel ionic liquid, 1-butyl-3-methylimidazolium naphthoic acid salt, was developed for "no-organic solvent microextraction" and showed high extraction efficiency in determining triclosan and methyltriclosan in human fluids (Wang et al., 2016).

  • Fluorescent Indicator : 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid was found effective as a fluorometric indicator for the complexometric titration of calcium plus magnesium (Clements, Read & Sergeant, 1971).

  • Circular Dichroism : 1-Naphthoic acid was used as a new type of asymmetric chromophore for exciton-coupled circular dichroism (ECCD), useful for induced chirality (Schreder et al., 1996).

  • Anticancer Properties : New (dihydro)pyranonaphthoquinones and their epoxy analogs, synthesized from 1,4-dihydroxy-2-naphthoic acid, demonstrated interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).

  • Chemical Synthesis : Various methods have been developed for the synthesis of mono- and difluoronaphthoic acids, highlighting their utility in pharmaceutical and chemical industries (Tagat et al., 2002).

Safety And Hazards

The safety information for 4-Propyl-1-naphthoic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 4-Propyl-1-naphthoic acid are not mentioned in the sources, the compound’s potential for various bioactivities suggests that it could be a subject of future research in medicinal chemistry and pharmacology. Further preclinical and clinical studies could be carried out to evaluate the mechanism of action and drug targets of PAs to understand their therapeutic actions and disease therapy in humans .

properties

IUPAC Name

4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVNKIHIKWKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741249
Record name 4-Propylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-1-naphthoic acid

CAS RN

107777-22-0
Record name 4-Propylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
LM Deck, JA Greenberg, LJ Whalen, DL Vander Jagt… - Synlett, 2019 - thieme-connect.com
… Structure–activity studies suggested that the 2,3-dihydroxy-4-propyl-1-naphthoic acid configuration of structure 1 should be retained. However, the importance of the 6-methyl group, the …
Number of citations: 1 www.thieme-connect.com
JW Huffman, G Zengin, MJ Wu, J Lu, G Hynd… - Bioorganic & medicinal …, 2005 - Elsevier
… JWH-180 was prepared from 4-propyl-1-naphthoic acid and 1-propylindole by method C. From 0.11 g (0.51 mmol) of 4-propyl-1-naphthoic acid and 0.098 g (0.62 mmol) of 1-…
Number of citations: 346 www.sciencedirect.com
G Zengin, Z Nalbantbasi, H Zengin… - Heteroatom …, 2011 - Wiley Online Library
… 4-Propyl-1-naphthoic acid (4) was used as the starting compound and the reaction was carried out as described above. Yellow solid, yield: 65%; mp 80–81C; UV–vis (CH 2 Cl 2 ) λ max …
Number of citations: 3 onlinelibrary.wiley.com
LM Deck, Q Mgani, A Martinez, A Martinic, LJ Whalen… - Tetrahedron letters, 2012 - Elsevier
… 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-1-naphthoic acid, compound 1, has been shown to inhibit lactate dehydrogenase A (LDHA) reducing ATP levels and importantly inducing …
Number of citations: 4 www.sciencedirect.com
G Zengin - 2003 - search.proquest.com
… 4-Propyl-1-naphthoic acid (60) can be prepared from the corresponding methyl ketone 61. This methyl ketone 61 in turn can be prepared from 1-propylnaphthalene (62). 1-…
Number of citations: 1 search.proquest.com
CA Scott - 2021 - search.proquest.com
… Sodium oxamate and 7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-1-naphthoic acid (FX11) are competitive inhibitors of lactate dehydrogenase (LDH). Oxamate is a pyruvate analogue, …
Number of citations: 2 search.proquest.com

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